N-(5-bromopyridin-2-yl)-2-methoxy-3-methylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-methoxy-3-methylbenzamide typically involves the reaction of 5-bromopyridine-2-amine with 2-methoxy-3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-2-methoxy-3-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activities. The methoxy-methylbenzamide structure can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromopyridin-2-yl)methanol
- N-(5-Bromopyridyl-2)-2-bromoacetamide
- N-T-Butyl 2-(5-bromopyridin-2-YL)acetamide
Uniqueness
N-(5-bromopyridin-2-yl)-2-methoxy-3-methylbenzamide is unique due to its specific combination of a bromopyridine moiety and a methoxy-methylbenzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a building block for more complex molecules further highlight its uniqueness .
Properties
Molecular Formula |
C14H13BrN2O2 |
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Molecular Weight |
321.17 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C14H13BrN2O2/c1-9-4-3-5-11(13(9)19-2)14(18)17-12-7-6-10(15)8-16-12/h3-8H,1-2H3,(H,16,17,18) |
InChI Key |
CCYLITGFKVAETE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=NC=C(C=C2)Br)OC |
Origin of Product |
United States |
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